Metalaxyl-O-desmethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metalaxyl-O-desmethyl is a metabolite of the fungicide metalaxyl, which is widely used in agriculture to control diseases caused by air- and soil-borne pathogens. The compound has the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is known for its role in the degradation pathway of metalaxyl, contributing to its overall efficacy and environmental behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metalaxyl-O-desmethyl typically involves the hydrolysis of metalaxyl. The process can be carried out under acidic or basic conditions, leading to the removal of the methoxyacetyl group from the parent compound . The reaction conditions often include the use of solvents like methanol or acetone and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled hydrolysis of metalaxyl using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Metalaxyl-O-desmethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Metalaxyl-O-desmethyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of Metalaxyl-O-desmethyl involves its interaction with specific molecular targets in fungal cells. It inhibits the synthesis of ribosomal RNA, disrupting protein synthesis and leading to the death of the fungal cells. The compound targets pathways involved in nucleic acid synthesis, making it effective against a broad spectrum of fungal pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metalaxyl: The parent compound, widely used as a fungicide.
Metalaxyl-M: An enantiomer of metalaxyl with similar properties but higher efficacy.
Azoxystrobin: Another fungicide with a different mode of action but used for similar purposes.
Uniqueness
Metalaxyl-O-desmethyl is unique due to its role as a degradation product of metalaxyl, providing insights into the environmental fate and behavior of the parent compound. Its specific interactions with microbial communities and its potential bioactivity make it a compound of interest in various fields of research .
Eigenschaften
CAS-Nummer |
66637-79-4 |
---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
methyl 2-(N-(2-hydroxyacetyl)-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(12(17)8-16)11(3)14(18)19-4/h5-7,11,16H,8H2,1-4H3 |
InChI-Schlüssel |
HOOCPOQCHBHJLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.